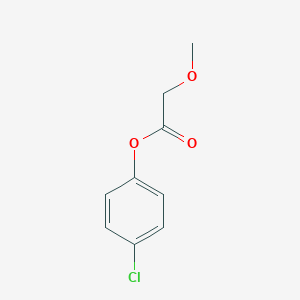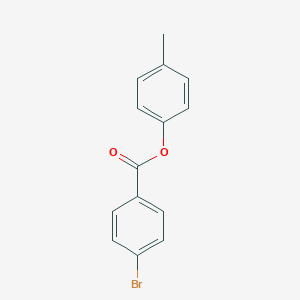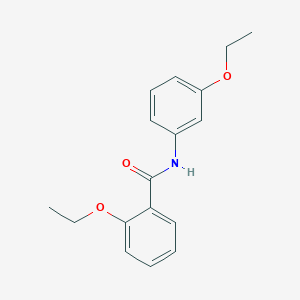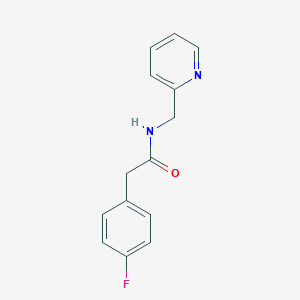
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. FPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 292.33 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act by modulating various cellular signaling pathways. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to inhibit the activity of enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter metabolism, respectively. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter levels, and the activation of the AMPK pathway. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases. However, one of the limitations of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide, which may lead to the development of novel therapies for neurodegenerative diseases. Additionally, the anticancer activity of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide could be further explored in preclinical and clinical studies to determine its potential as a cancer therapy.
Synthesemethoden
The synthesis of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 4-fluoroacetophenone with pyridine-2-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease, and to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Eigenschaften
Molekularformel |
C14H13FN2O |
|---|---|
Molekulargewicht |
244.26 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-4-11(5-7-12)9-14(18)17-10-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18) |
InChI-Schlüssel |
XJIONHJIIAVRGP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





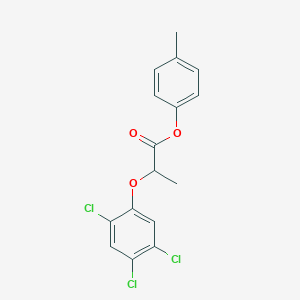

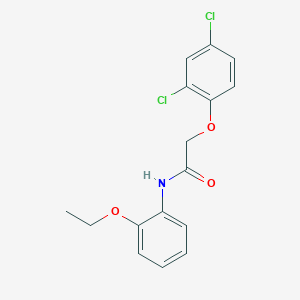
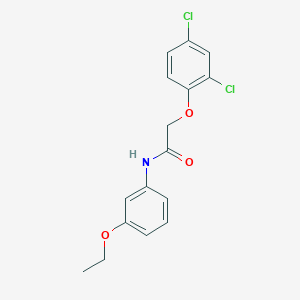

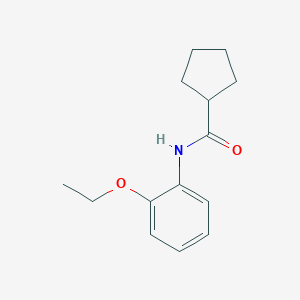
![N-(3-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290915.png)
